molecular formula C12H8F3NO2 B6195098 1-benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 2680542-33-8

1-benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B6195098
CAS No.: 2680542-33-8
M. Wt: 255.2
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Description

1-Benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole ring substituted with a benzyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the condensation of benzaldehyde with a suitable amine, followed by cyclization and introduction of the trifluoromethyl group. One common method involves the use of trifluoroacetic anhydride as a trifluoromethylating agent under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

1-Benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, including increased lipophilicity and metabolic stability. This makes it a valuable scaffold for the development of new therapeutic agents .

Properties

CAS No.

2680542-33-8

Molecular Formula

C12H8F3NO2

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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